molecular formula C15H7Cl2NO3 B13080290 2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione

Cat. No.: B13080290
M. Wt: 320.1 g/mol
InChI Key: JNAVCLIUUNLJIT-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione is a chemical compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 3,4-dichlorobenzoyl group. This compound is part of the isoindoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized with a 3,4-dichlorobenzoyl group . The reaction conditions often include refluxing in an appropriate solvent such as toluene for an extended period (e.g., 24 hours) to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless reactions and the use of environmentally friendly reagents, are increasingly being adopted to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. Additionally, its ability to inhibit β-amyloid protein aggregation indicates a potential role in the treatment of Alzheimer’s disease . The compound’s effects are mediated through binding to these targets and altering their activity, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorobenzoyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate dopamine receptors and inhibit β-amyloid aggregation sets it apart from other similar compounds .

Properties

Molecular Formula

C15H7Cl2NO3

Molecular Weight

320.1 g/mol

IUPAC Name

2-(3,4-dichlorobenzoyl)isoindole-1,3-dione

InChI

InChI=1S/C15H7Cl2NO3/c16-11-6-5-8(7-12(11)17)13(19)18-14(20)9-3-1-2-4-10(9)15(18)21/h1-7H

InChI Key

JNAVCLIUUNLJIT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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